Fmoc-Val-Cit-PAB is a peptide-based linker molecule frequently utilized in the development of Antibody-Drug Conjugates (ADCs) [, , , , ]. ADCs represent a class of biopharmaceutical drugs designed to target and eliminate specific cancer cells [, ]. The acronym "Fmoc" stands for Fluorenylmethyloxycarbonyl, a protecting group commonly employed in peptide synthesis. "Val" and "Cit" represent the amino acids Valine and Citrulline, respectively. PAB stands for para-Aminobenzyl, a self-immolative spacer.
The synthesis of Fmoc-Val-Cit-PAB involves several key steps:
This method yields Fmoc-Val-Cit-PAB with an efficiency of approximately 85%, while minimizing epimerization, thus ensuring high purity and reliability for further applications .
The molecular formula for Fmoc-Val-Cit-PAB is , with a molecular weight of approximately 601.70 g/mol . The structure comprises:
The physical state of Fmoc-Val-Cit-PAB at room temperature is typically a solid, characterized by its white to almost white powder appearance .
Fmoc-Val-Cit-PAB participates in various chemical reactions, particularly in the context of forming antibody-drug conjugates:
The efficiency of these reactions is critical for maximizing therapeutic efficacy while minimizing off-target effects.
The mechanism of action for Fmoc-Val-Cit-PAB revolves around its role in targeted drug delivery systems:
Key physical and chemical properties of Fmoc-Val-Cit-PAB include:
These properties are essential for ensuring effective storage, handling, and application in laboratory settings.
Fmoc-Val-Cit-PAB has significant applications in scientific research and pharmaceutical development:
Fmoc-Val-Cit-PAB (CAS 159858-22-7) has the molecular formula C₃₃H₃₉N₅O₆ and a molecular weight of 601.69 g/mol [1] [6]. Its structure comprises:
Table 1: Structural Components of Fmoc-Val-Cit-PAB
Component | Role | Chemical Properties |
---|---|---|
Fmoc | N-terminal protection | Base-labile, UV-detectable |
Val-Cit | Enzymatic cleavage site | Cathepsin B-sensitive |
PAB | Self-immolative spacer | Forms quinone methide intermediate |
Carbamate linkage | Payload attachment point | Hydrolytically stable |
The SMILES notation for Fmoc-Val-Cit-PAB is CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
, reflecting its stereochemical complexity [1] [6].
The Val-Cit motif emerged to address limitations of early peptide linkers (e.g., Gly-Phe-Leu-Gly), which exhibited poor plasma stability and slow drug release [4]. Key milestones include:
Table 2: Evolution of Cleavable Linker Technologies
Generation | Example Linker | Limitations | Innovations |
---|---|---|---|
First | Gly-Phe-Leu-Gly | Low enzymatic efficiency, instability | N/A |
Second | Val-Cit-PAB | Hydrophobicity, premature cleavage | Cathepsin B specificity |
Third | Fmoc-Glu-Val-Cit-PAB | Ces1C/NE enzyme sensitivity | Glutamic acid shielding, exolinker redesign |
Recent advances include exolinker architectures that reposition cleavable peptides (e.g., Glu-Val-Cit) at the exo-site of PAB. This design enhances hydrophilicity and stability, enabling higher DAR (up to 8) without aggregation [2].
Fmoc-Val-Cit-PAB enables precision drug delivery through three synergistic mechanisms:
Upon ADC internalization into cancer cells:
Fmoc-Val-Cit-PAB derivatives exhibit >95% payload retention after 72 hours in circulation, minimizing off-target toxicity. Modifications like Fmoc-Val-Cit-PAB-PNP (CAS 863971-53-3) further stabilize the carbamate linkage, rivaling non-cleavable linkers in serum longevity [9].
Structural derivatives address traditional limitations:
Table 3: Performance Comparison of Fmoc-Val-Cit-PAB Derivatives
Derivative | ClogP | DAR Capacity | Aggregation (%) | Plasma Stability |
---|---|---|---|---|
Mc-Val-Cit-PAB (linear) | 4.31 | ≤4 | 100% | Low (36% release) |
Fmoc-Val-Cit-PAB-PNP | 3.87* | 4–6 | <5% | High (<5% release) |
Mal-Exo-EEVC-PAB (exolinker) | 1.06 | 8 | 0.5% | Very high (2% release) |
*Estimated from analog data in [2] [9].
These innovations underscore Fmoc-Val-Cit-PAB’s versatility in next-generation ADCs and targeted therapies [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7